molecular formula C16H16ClNOS2 B2899082 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide CAS No. 337923-35-0

2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No. B2899082
CAS RN: 337923-35-0
M. Wt: 337.88
InChI Key: JMWZLUIHNHIAEN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide, also known as 2-CPSEA, is a synthetic compound derived from the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide. This compound has a wide range of applications in scientific research, including its use as a reagent for the synthesis of various compounds and as an inhibitor of protein kinases.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and sulfonamides. It has also been used as an inhibitor of protein kinases, including p38 MAPK, c-Src, and PKA. In addition, this compound has been used as a substrate for the synthesis of a variety of compounds, such as amides, esters, and sulfonamides.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is thought to involve the inhibition of protein kinases, such as p38 MAPK, c-Src, and PKA. These kinases are involved in the regulation of a variety of cellular processes, such as cell cycle progression, apoptosis, and signal transduction. By inhibiting these kinases, this compound is thought to modulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types. In particular, it has been shown to inhibit the activity of p38 MAPK, c-Src, and PKA. In addition, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression, apoptosis, and signal transduction.

Advantages and Limitations for Lab Experiments

The use of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be purified by recrystallization. Second, it is a potent inhibitor of protein kinases and can be used to modulate various cellular processes. Finally, it is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments also has some limitations. First, it is relatively expensive to synthesize and purify. Second, it is not very soluble in water, which can limit its use in aqueous solutions. Finally, it is toxic and can be hazardous if not handled properly.

Future Directions

The future directions for 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide are numerous. First, further research is needed to elucidate its mechanism of action and to determine its effects on other cellular processes. Second, it could be used in combination with other compounds to modulate the activity of protein kinases. Third, it could be used in the development of novel drugs and therapeutics. Fourth, it could be used in the development of new research tools, such as fluorescent probes and biosensors. Finally, it could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide involves the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide in a 1:1 molar ratio. The reaction is carried out in a dry, inert atmosphere, such as nitrogen or argon, at a temperature of 80°C for 2 hours. The product of the reaction is a white solid that can be purified by recrystallization from an appropriate solvent.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWZLUIHNHIAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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